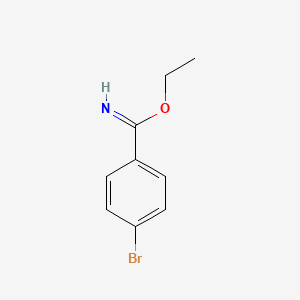
Ethyl 4-bromobenzimidate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromobenzimidate consists of a benzimidazole ring with a bromine atom attached at the 4-position. The ethyl group is linked to the nitrogen atom of the benzimidazole ring. The hydrochloride salt form enhances solubility and stability .
Chemical Reactions Analysis
Ethyl 4-bromobenzimidate can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in synthetic transformations, but detailed studies are needed to uncover its full potential .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Application in Monoamine Oxidase Inhibition
Ethyl 4-bromobenzimidate plays a crucial role in the synthesis of chemical compounds with potential biological activities. A notable application involves its use in the synthesis of styryl-6-bromo-4-oxoquinazoline derivatives. These derivatives are synthesized by condensing bromoacetanthranil with ethyl-4-aminobenzoates, further converted to hydrazides with hydrazine hydrate. Such compounds are studied for their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).
Role in Photocatalytic Processes
Ethyl 4-bromobenzimidate is also significant in photocatalytic processes. It is used in the synthesis of various compounds that undergo photocatalytic reactions. For example, the transformation products and environmental fate of ethyl-4-aminobenzoate, a derivative of ethyl 4-bromobenzimidate, are studied in the context of its use in sunscreens and anesthetic ointments. Its transformation pathways include (de)hydroxylation, demethylation, and molecular rearrangement, indicating its potential in environmental chemistry studies (Li et al., 2017).
Synthesis of Anticancer Compounds
Another significant application of ethyl 4-bromobenzimidate is in the synthesis of anticancer compounds. Compounds synthesized from ethyl 4-bromobenzimidate derivatives have shown anticancer activity. For instance, novel hydrazide-hydrazone derivatives derived from ethyl paraben, a modification of ethyl 4-bromobenzimidate, have been synthesized and evaluated for their cytotoxic activity against liver cancer cell lines (Han et al., 2020).
Involvement in Biochemical Studies
Ethyl 4-bromobenzimidate is also used in biochemical studies, particularly in RNA-protein cross-linking. It has been used as a reagent to cross-link ribosomal protein to RNA within ribosomal subunits, aiding in the understanding of protein-RNA interactions and the functional mechanisms of ribosomes (Millon et al., 1980).
Safety And Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container according to local regulations) .
Propiedades
IUPAC Name |
ethyl 4-bromobenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQJMAGPTUFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440385 | |
| Record name | Ethyl 4-bromobenzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromobenzimidate | |
CAS RN |
64128-11-6 | |
| Record name | Ethyl 4-bromobenzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)


![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)


![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)

![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)